molecular formula C15H31F B073744 1-Fluoropentadecane CAS No. 1555-17-5

1-Fluoropentadecane

Cat. No.: B073744
CAS No.: 1555-17-5
M. Wt: 230.4 g/mol
InChI Key: DRKDLVHRJPXHJU-UHFFFAOYSA-N
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Description

1-Fluoropentadecane is a high-purity, fluorinated linear alkane that serves as a critical non-hydrolyzable analog of natural pentadecane and related lipid moieties. Its primary research value lies in its application as a chemical standard in gas chromatography and mass spectrometry for the identification and quantification of hydrocarbon contaminants. More significantly, the strategic incorporation of a fluorine atom at the terminal carbon confers metabolic stability and alters the compound's physicochemical properties, making it an invaluable tracer and probe in environmental science for studying the fate, transport, and biodegradation of hydrocarbons. In materials science, this compound is investigated for its surface-active properties and its role in modifying the characteristics of fluorinated surfactants and lubricants. The fluorine atom provides a distinct spectroscopic handle (19F NMR) for sensitive and background-free tracking in complex biological and synthetic systems, enabling detailed studies of membrane permeability, lipid bilayer dynamics, and the development of novel fluorinated nanomaterials. This compound is an essential tool for researchers exploring the intersection of organic chemistry, environmental engineering, and biophysical analysis.

Properties

IUPAC Name

1-fluoropentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDLVHRJPXHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526475
Record name 1-Fluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-17-5
Record name 1-Fluoropentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1555-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoropentadecane can be synthesized through several methods. One common approach involves the fluorination of pentadecane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process often includes steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoropentadecane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of this compound can lead to the formation of pentadecane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pentadecanes.

    Oxidation Reactions: Products include 1-fluoropentadecanol, 1-fluoropentadecanal, and 1-fluoropentadecanoic acid.

    Reduction Reactions: The primary product is pentadecane.

Scientific Research Applications

1-Fluoropentadecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorine substitution on the physical and chemical properties of long-chain hydrocarbons.

    Biology: The compound is investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Research explores its potential use in drug delivery systems due to its lipophilic nature.

    Industry: It is used in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 1-fluoropentadecane involves its interaction with molecular targets through the fluorine atom. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with other molecules. The pathways involved may include alterations in membrane fluidity and permeability, as well as specific binding interactions with proteins or enzymes.

Comparison with Similar Compounds

Comparison with Other 1-Halopentadecanes

1-Fluoropentadecane belongs to a homologous series of 1-halopentadecanes, which differ by the terminal halogen substituent (F, Cl, Br, I). Key comparative data are summarized below:

Table 1: Physical Properties of 1-Halopentadecanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Range (K) Vaporization Enthalpy (kJ/mol)
This compound C₁₅H₃₁F 230.4 413–593 83.8
1-Chloropentadecane C₁₅H₃₁Cl 246.9 431–613 84.7
1-Bromopentadecane C₁₅H₃₁Br 291.3 423–483 84.7
1-Iodopentadecane C₁₅H₃₁I 338.2 464–673 82.2

Source: Enthalpies of Vaporization Compendium

Key Findings :

  • Boiling Points : The boiling range of this compound (413–593 K) is narrower and lower than that of 1-chloropentadecane (431–613 K) and 1-iodopentadecane (464–673 K) but overlaps with 1-bromopentadecane (423–483 K). This trend reflects the balance between molecular weight, halogen polarizability, and intermolecular forces.
  • Vaporization Enthalpy : Despite fluorine’s high electronegativity, this compound exhibits a slightly lower vaporization enthalpy (83.8 kJ/mol) compared to chlorine and bromine analogs (84.7 kJ/mol). This suggests weaker London dispersion forces due to fluorine’s smaller atomic size, offsetting the polar C–F bond’s contribution. The iodo derivative shows the lowest enthalpy (82.2 kJ/mol), likely due to iodine’s larger atomic size enhancing polarizability .

Comparison with Perfluorinated Analogues

Perfluoropentadecane (C₁₅F₃₁), a fully fluorinated derivative, differs structurally and functionally from this compound:

Table 2: Comparison with Perfluoropentadecane

Property This compound Perfluoropentadecane
Molecular Formula C₁₅H₃₁F C₁₅F₃₁
Fluorine Substitution Terminal mono-fluorine Fully fluorinated backbone
Key Characteristics Moderate reactivity High thermal/chemical inertness
Applications Organic synthesis Coatings, electronics, surfactants

Sources:

Key Findings :

  • Chemical Inertness: Perfluoropentadecane’s fully fluorinated backbone confers exceptional stability against heat and chemical attack, whereas this compound retains hydrocarbon-like reactivity at non-fluorinated positions.
  • Environmental Impact: Perfluorinated compounds are persistent organic pollutants (POPs) with regulatory restrictions . In contrast, mono-fluorinated alkanes like this compound are less environmentally persistent, though their ecological effects require further study.

Comparison with Aromatic Derivatives

1-Phenylpentadecane (C₂₁H₃₆), an aromatic analog, differs significantly in structure and properties:

Table 3: Comparison with 1-Phenylpentadecane

Property This compound 1-Phenylpentadecane
Molecular Formula C₁₅H₃₁F C₂₁H₃₆
Boiling Point 140–320°C (413–593 K) 373.0°C (646 K)
Key Interactions Weak C–F dipole Strong π-π stacking
Applications Surfactants, intermediates Lubricants, polymer additives

Sources:

Key Findings :

  • Boiling Point : 1-Phenylpentadecane’s higher boiling point (373°C vs. 320°C for this compound) stems from stronger intermolecular π-π interactions in the aromatic system.
  • Reactivity : The phenyl group directs electrophilic substitution reactions, whereas this compound’s reactivity centers on nucleophilic displacement at the C–F bond.

Biological Activity

1-Fluoropentadecane, a fluorinated alkane with the molecular formula C15H31F, has garnered attention in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological membranes, effects on enzyme activity, and implications for medicinal chemistry.

This compound is characterized by the substitution of one hydrogen atom in pentadecane with a fluorine atom. This modification can significantly alter the compound's hydrophobicity, stability, and reactivity compared to its non-fluorinated counterparts.

Interactions with Biological Membranes

Research indicates that fluorinated compounds like this compound can interact with lipid membranes, potentially influencing membrane fluidity and permeability. These interactions are crucial for understanding how such compounds may affect cellular processes.

  • Hydrophobic Effects : The presence of fluorine increases the hydrophobic character of the molecule, which can enhance its ability to integrate into lipid bilayers, affecting membrane dynamics and function.
  • Membrane Disruption : Studies have shown that fluorinated alkanes can disrupt lipid membranes at certain concentrations, leading to increased permeability and potential cytotoxic effects.

Enzyme Interaction Studies

This compound has been investigated for its effects on various enzymes, particularly desaturases involved in fatty acid metabolism.

  • Desaturase Inhibition : Similar to other fluorinated fatty acids, this compound may act as an inhibitor of desaturases. These enzymes are essential for introducing double bonds into fatty acid chains, which is critical for the biosynthesis of unsaturated fatty acids in organisms .
  • Case Study : In studies involving the desaturation process in insects, it was found that fluorinated derivatives could inhibit enzyme activity by mimicking natural substrates but failing to undergo further reaction steps .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Membrane InteractionAlters membrane fluidity and permeability
Enzyme InhibitionInhibits desaturase enzymes involved in fatty acid metabolism
CytotoxicityPotential cytotoxic effects at high concentrations

Case Study 1: Inhibition of Fatty Acid Desaturases

In a study examining the effects of various fluorinated fatty acids on the enzyme activity of desaturases from Spodoptera littoralis, it was observed that this compound exhibited moderate inhibitory effects. The experimental setup involved incubating pheromone glands with various substrates and measuring the production of desaturated products. The results indicated that fluorinated derivatives could effectively compete with natural substrates for enzyme binding sites .

Case Study 2: Membrane Disruption Effects

Another study focused on the cytotoxic effects of this compound on cultured mammalian cells. The compound was applied at varying concentrations to observe its impact on cell viability and membrane integrity. Results indicated significant cell death at higher concentrations, attributed to membrane disruption caused by the hydrophobic nature of the compound.

Implications for Medicinal Chemistry

The unique properties of this compound suggest potential applications in drug design and development. Its ability to interact with biological membranes and inhibit specific enzymes could be harnessed for therapeutic purposes:

  • Drug Delivery Systems : The enhanced membrane permeability may facilitate drug delivery across cellular barriers.
  • Enzyme Modulators : As an enzyme inhibitor, it could serve as a lead compound for developing new pharmaceuticals targeting metabolic pathways.

Q & A

Q. What are the standard methodologies for synthesizing 1-fluoropentadecane, and how can researchers optimize reaction conditions?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution (SN2) or halogen exchange (Halex) reactions. Key steps include:

  • Substrate Preparation : Use pentadecanol or pentadecyl bromide as precursors.
  • Fluorination : Employ fluorinating agents like KF, TBAF, or Selectfluor in aprotic solvents (e.g., DMF, THF).
  • Purification : Column chromatography or distillation to isolate the product .

Q. Optimization Strategies :

  • Vary temperature (80–120°C), solvent polarity, and catalyst loading.
  • Monitor reaction progress via TLC or GC-MS.
  • Characterize purity using NMR (¹⁹F and ¹H) and FTIR to confirm C-F bond formation .

Q. Table 1: Comparison of Fluorination Methods

MethodPrecursorFluorinating AgentSolventYield RangeKey Characterization Techniques
SN2Pentadecyl BrKFDMF45–60%¹H NMR, GC-MS
HalexPentadecanolSelectfluorTHF65–80%¹⁹F NMR, FTIR

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ NIOSH-approved respirators (P95) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorination efficiency reported across studies?

Methodological Answer: Contradictions often arise from differences in:

  • Reaction Conditions : Solvent polarity, temperature gradients, or catalyst aging.
  • Characterization Limits : Misinterpretation of ¹⁹F NMR shifts due to solvent effects .

Q. Analytical Workflow :

Replicate Studies : Reproduce conflicting experiments under identical conditions.

Control Variables : Isolate factors like moisture levels or reagent purity.

Advanced Spectroscopy : Use high-resolution MS or 2D NMR (e.g., HSQC) to confirm structural integrity .

Q. Table 2: Common Data Discrepancies and Resolutions

Discrepancy TypeLikely CauseResolution Strategy
Variable Fluorination YieldsImpure precursorsPurify substrates via recrystallization
Unstable C-F BondsResidual protic solventsDry solvents over molecular sieves

Q. What experimental designs are suitable for studying this compound’s stability under extreme conditions?

Methodological Answer:

  • Thermal Stability :
    • Use thermogravimetric analysis (TGA) at 100–300°C to monitor decomposition.
    • Correlate with DSC to identify phase transitions .
  • Photolytic Resistance :
    • Expose to UV light (254 nm) in quartz reactors; track degradation via HPLC .

Q. Critical Parameters :

  • Control atmospheric conditions (O₂ vs. N₂).
  • Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can researchers assess environmental interactions of this compound in mixed systems?

Methodological Answer:

  • Partitioning Studies : Measure log⁠P values (octanol-water) to predict bioaccumulation.
  • Degradation Pathways : Use LC-MS/MS to identify metabolites in simulated environmental matrices (soil/water) .

Q. Table 3: Environmental Fate Parameters

ParameterMethodKey Findings
BiodegradabilityOECD 301F Test<10% degradation in 28d
Hydrolysis RatepH-varied kinetic assaysStable at pH 5–9

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